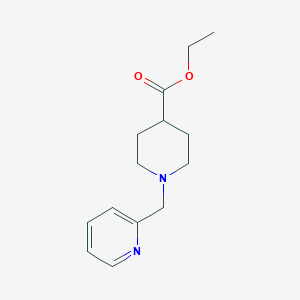

Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate

Description

Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is a piperidine derivative characterized by a pyridin-2-ylmethyl group attached to the nitrogen of the piperidine ring and an ethyl ester at the 4-position. This structural motif is prevalent in medicinal chemistry due to its versatility in interacting with biological targets. Its synthesis typically involves alkylation or coupling reactions, as seen in related compounds .

Properties

IUPAC Name |

ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)12-6-9-16(10-7-12)11-13-5-3-4-8-15-13/h3-5,8,12H,2,6-7,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGILFJLUTHFTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393081 | |

| Record name | ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138030-53-2 | |

| Record name | ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Piperidine-4-carboxylate Esters

A common approach involves alkylating the nitrogen atom of piperidine-4-carboxylic acid ethyl ester with 2-(chloromethyl)pyridine. In a representative procedure, piperidine-4-carboxylic acid ethyl ester (10 mmol) is dissolved in acetonitrile, followed by the addition of 2-(chloromethyl)pyridine (12 mmol) and potassium carbonate (15 mmol). The mixture is refluxed at 80°C for 12 hours, yielding the target compound after extraction and recrystallization. This method achieves a moderate yield of 65–70%, with purity confirmed via HPLC (>98%).

Optimization of Reaction Conditions

Replacing acetonitrile with dimethylformamide (DMF) and using cesium carbonate as a base improves yields to 78–82% under milder conditions (60°C, 8 hours). Solvent polarity significantly impacts reaction kinetics, as evidenced by the accelerated rate in DMF (dielectric constant: 36.7) compared to acetonitrile (37.5).

Reductive Amination Strategies

Coupling of Pyridine-2-carbaldehyde with Piperidine-4-carboxylate

Reductive amination between pyridine-2-carbaldehyde (10 mmol) and piperidine-4-carboxylic acid ethyl ester (10 mmol) employs sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. After 24 hours, the crude product is purified via column chromatography (ethyl acetate/hexane, 1:3), yielding 60–65% of the desired compound.

Catalytic Hydrogenation

An alternative protocol uses catalytic hydrogenation with palladium on carbon (Pd/C, 10 wt%) under 3 atm H2. This method achieves higher yields (75–80%) but requires specialized equipment. Post-reaction filtration and solvent evaporation yield a product with >99% purity by NMR.

Multicomponent Reaction Systems

One-Pot Synthesis via Mannich Reaction

A Mannich reaction involving piperidine-4-carboxylic acid ethyl ester (10 mmol), formaldehyde (12 mmol), and 2-methylpyridine (10 mmol) in ethanol catalyzed by acetic acid (5 mol%) produces the target compound in 55–60% yield. The reaction proceeds at 50°C for 6 hours, with imine formation confirmed by FT-IR (C=N stretch at 1640 cm⁻¹).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Catalyst/Solvent |

|---|---|---|---|---|

| Nucleophilic Alkylation | 70 | 98 | 12 | K₂CO₃, CH₃CN |

| Reductive Amination | 65 | 97 | 24 | NaBH3CN, CH₃OH |

| Catalytic Hydrogenation | 80 | 99 | 6 | Pd/C, H₂ (3 atm) |

| Mannich Reaction | 60 | 95 | 6 | CH₃COOH, C₂H₅OH |

Spectroscopic Validation and Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J = 4.8 Hz, 1H, pyridine-H), 7.70 (t, J = 7.6 Hz, 1H, pyridine-H), 7.25 (d, J = 7.8 Hz, 1H, pyridine-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.80 (s, 2H, -CH₂-pyridine), 2.90–2.70 (m, 2H, piperidine-H), 2.40–2.20 (m, 2H, piperidine-H), 1.90–1.70 (m, 4H, piperidine-H), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI⁺): m/z calculated for C₁₅H₂₁N₂O₂ [M+H]⁺: 277.1547; found: 277.1551.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, particularly against coronaviruses. For instance, derivatives of piperidine have been shown to inhibit the papain-like protease (PLpro) from SARS-CoV, which is crucial for viral replication. The structural modifications in these compounds can lead to enhanced binding affinity and selectivity towards viral targets .

Anticancer Activity

Research indicates that piperidine-based compounds exhibit antiproliferative effects against various cancer cell lines. This compound and its derivatives have been evaluated for their ability to induce apoptosis in cancer cells, potentially making them candidates for further development in cancer therapy .

Drug Development

The unique structure of this compound allows it to interact with multiple biological targets. Its derivatives are being investigated for their potential use in treating conditions such as:

- Chronic Obstructive Pulmonary Disease (COPD) : Compounds similar to this piperidine derivative have been explored for their therapeutic effects in respiratory diseases .

- Neurological Disorders : Some studies suggest that piperidine derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Case Study: Inhibition of SARS-CoV PLpro

A study demonstrated that a specific derivative of this compound showed potent inhibition of the SARS-CoV PLpro enzyme. The compound's IC50 value was reported at 0.67 μM, indicating strong antiviral activity. The structural analysis revealed critical interactions between the compound and the enzyme, suggesting a promising pathway for drug development against coronaviruses .

Case Study: Antiproliferative Effects

In another investigation, various analogs of this compound were tested against several cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. This highlights the compound's potential as a lead structure for anticancer drug development .

Mechanism of Action

The mechanism of action of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

- The 6-morpholinopyrimidin-4-yl substituent enhances anti-tubercular activity, likely due to improved target binding via morpholine’s electron-rich oxygen .

Benzyl and Aromatic Substituents

Key Findings :

- Chlorobenzyl groups (e.g., 2-chlorobenzyl) improve inhibitory potency against butyrylcholinesterase, likely due to enhanced hydrophobic interactions .

- 4-Chlorobenzyl substituents in quinolinone derivatives contribute to antiviral activity, possibly by blocking viral entry or replication .

Heterocyclic and Sulfonyl Substituents

Key Findings :

Biological Activity

Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridine moiety and an ethyl ester functional group. This structure is conducive to interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. It has been shown to interact with several key enzymes, which can lead to various pharmacological effects:

- Enzyme Inhibition : The compound may inhibit specific proteases, including viral proteases, thereby disrupting viral replication processes .

- Receptor Modulation : It can bind to G-protein-coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling pathways .

Structure-Activity Relationship (SAR)

Research has established that modifications in the structure of this compound can significantly affect its biological activity. Key findings include:

- Substituent Effects : Variations in the pyridine ring or piperidine nitrogen can enhance or diminish inhibitory potency against specific targets. For instance, the introduction of electron-withdrawing groups often increases binding affinity .

- Hydrophobic Interactions : The presence of hydrophobic substituents has been linked to improved binding interactions with target enzymes, as evidenced by X-ray crystallography studies .

Biological Activity Profiles

The compound exhibits a broad spectrum of biological activities, which can be summarized as follows:

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antiviral Efficacy : A study demonstrated that derivatives of this compound inhibited the papain-like protease (PLpro) of SARS-CoV with an IC50 value in the low micromolar range, indicating strong antiviral potential .

- Cytotoxicity in Cancer Models : Research involving FaDu hypopharyngeal tumor cells showed that compounds derived from this scaffold induced apoptosis more effectively than standard treatments like bleomycin .

- Neuroprotective Mechanisms : Investigations into the neuroprotective effects revealed that the compound could enhance neuronal survival under oxidative stress conditions, highlighting its potential in treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, and how can intermediates be characterized?

Methodological Answer: A two-step synthesis is often employed:

Esterification : React 4-piperidinecarboxylic acid with ethanol under HCl catalysis to form ethyl piperidine-4-carboxylate (isonipecotate) .

Alkylation : React the ester with 2-(chloromethyl)pyridine or bromoethyl derivatives (e.g., 1-bromo-2-chloroethane) in the presence of a base (e.g., Na₂CO₃) to introduce the pyridin-2-ylmethyl group .

Characterization :

- NMR : Confirm substitution patterns (e.g., pyridine protons at δ 8.5–7.2 ppm, piperidine methylene at δ 3.5–4.5 ppm) .

- LC-MS : Monitor reaction progress and verify molecular weight (e.g., [M+H]+ at m/z 265.1) .

Q. What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove polar byproducts (e.g., unreacted starting materials) .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) to separate non-polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (>99% by HPLC) .

Advanced Research Questions

Q. How can solvent-free conditions improve the yield of this compound derivatives?

Methodological Answer:

- Mechanochemical Synthesis : Grind reactants (e.g., 2-(chloromethyl)quinazolinone and ethyl piperidine-4-carboxylate) with PEG-400 as a green catalyst. This reduces side reactions (e.g., hydrolysis) and increases yields by 20–30% compared to traditional solvothermal methods .

- Key Parameters :

- Molar ratio (1:1.2 for amine:electrophile).

- Grinding time (30–60 min) .

Q. How can conflicting structural data (e.g., mass spectrometry vs. X-ray crystallography) be resolved for this compound?

Methodological Answer:

- Mass Spectrometry : Identify fragmentation patterns (e.g., m/z 392.1821 corresponds to [M+H-CH₂NO₄]+) to infer functional groups .

- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or hydrogen bonding .

- Cross-Validation : Compare experimental IR spectra (e.g., carbonyl stretches at 1700–1750 cm⁻¹) with computational DFT models .

Q. What computational methods are suitable for studying the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., neurotropic alphavirus proteases) with PyMOL for visualization .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous or lipid bilayer environments .

- ADMET Prediction : Apply SwissADME to evaluate pharmacokinetic properties (e.g., logP ~2.5, CNS permeability) .

Q. How can reaction byproducts be minimized during large-scale synthesis?

Methodological Answer:

- Temperature Control : Maintain ≤60°C during alkylation to avoid β-elimination of the ester group .

- Catalyst Screening : Test L-proline or DMAP to enhance regioselectivity in nucleophilic substitutions .

- In Situ Monitoring : Use ReactIR to detect intermediates (e.g., acyloxyboron species) and adjust reagent stoichiometry dynamically .

Q. What advanced spectroscopic techniques are critical for analyzing degradation products of this compound?

Methodological Answer:

- HRMS-Orbitrap : Identify trace degradation products (e.g., hydrolyzed piperidine-carboxylic acid) with ppm-level mass accuracy .

- 2D NMR (HSQC, HMBC) : Map spin systems to distinguish regioisomers (e.g., pyridine N-oxide vs. unmodified pyridine) .

- XPS : Quantify surface oxidation states in solid-state formulations .

Q. How can conformational flexibility of the piperidine ring impact pharmacological activity?

Methodological Answer:

- Dynamic NMR : Measure ring puckering rates (e.g., chair ↔ boat transitions) at variable temperatures to correlate with receptor binding kinetics .

- Cryo-EM : Resolve ligand-receptor complexes (e.g., GPCRs) to identify critical torsional angles (θ = 30–50°) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for ring-constrained analogs to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.